molecular formula C23H17N3O4S B2775763 Methyl 4-(((4-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)carbamoyl)benzoate CAS No. 477510-33-1

Methyl 4-(((4-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)carbamoyl)benzoate

Cat. No.: B2775763
CAS No.: 477510-33-1
M. Wt: 431.47
InChI Key: NTFGBPSCVSPVJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(((4-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)carbamoyl)benzoate is a synthetic organic compound featuring a benzo[d]oxazole core linked to a phenylcarbamothioyl group and a methyl benzoate ester.

Properties

IUPAC Name

methyl 4-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4S/c1-29-22(28)16-8-6-14(7-9-16)20(27)26-23(31)24-17-12-10-15(11-13-17)21-25-18-4-2-3-5-19(18)30-21/h2-13H,1H3,(H2,24,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFGBPSCVSPVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(((4-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)carbamoyl)benzoate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from diverse sources to present a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of benzo[d]oxazole derivatives with carbamothioic acid and subsequent esterification. The structural characterization is often confirmed using techniques such as NMR and IR spectroscopy.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial and fungal strains. A study conducted by Singh et al. demonstrated that compounds synthesized from this framework showed moderate to high activity against pathogens including Escherichia coli, Staphylococcus aureus, and Candida albicans.

Table 1: Antimicrobial Activity of Synthesized Compounds

CompoundBacterial StrainInhibition Zone (mm)MIC (µg/mL)
TO1E. coli15250
TO2S. aureus18200
TO3C. albicans20150
Amphotericin BC. albicans2510

The compounds were compared against standard antibiotics, revealing promising results that suggest their potential in treating infections caused by resistant strains .

Anticancer Activity

In addition to antimicrobial effects, some studies have explored the anticancer properties of related compounds. For instance, compounds containing the benzo[d]oxazole moiety have shown inhibitory effects on various cancer cell lines, likely through mechanisms involving apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity of Related Compounds

Compound NameCancer Cell LineIC50 (µM)
Compound AMCF-715
Compound BHeLa10
Methyl 4-(((4-(benzo[d]oxazol-2-yl)A54912

These findings indicate a potential for further development in cancer therapeutics .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For example, the compound's structure allows it to bind effectively to enzymes involved in microbial metabolism or cancer cell proliferation pathways.

Case Studies

  • Antimicrobial Study : In a controlled laboratory setting, derivatives were tested against clinical isolates of Staphylococcus aureus. The results indicated that certain modifications in the chemical structure significantly enhanced antibacterial potency.
  • Cancer Cell Line Analysis : A study conducted on A549 lung cancer cells revealed that treatment with this compound led to a marked decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

Comparison with Similar Compounds

Carbamothioyl-Benzamide Derivatives ()

Seven derivatives of N-((4-((2,4-dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-substituted benzamides were synthesized with yields of 50–82% and melting points ranging from 168°C to 246°C . While these compounds share the carbamothioyl-benzamide backbone with the target compound, key differences include:

  • Substituent Variation: The target compound replaces the imidazolidinone group with a benzo[d]oxazol-2-yl moiety, which may enhance aromatic stacking interactions and alter electronic properties.
Benzo[d]oxazole-Containing Compounds ()
  • BOX and BOX2 Derivatives: 10-(4-(Benzo[d]oxazol-2-yl)phenyl)-10H-phenoxazine (BOX) and its bis-analogs exhibit thermally activated delayed fluorescence (TADF) with lifetimes <1 μs and small singlet-triplet energy gaps (ΔE_ST <0.1 eV) . The target compound’s benzo[d]oxazole group may similarly enable π-conjugation for optoelectronic applications, though its lack of a phenoxazine donor likely reduces TADF efficiency.
  • 4-TBOPO: Tris(4-(benzo[d]oxazol-2-yl)phenyl)phosphine oxide emits blue light under UV excitation, attributed to its rigid benzooxazole core .
Thiadiazole-Based Analog ()

Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate shares a methyl benzoate ester but replaces the benzooxazole-carbamothioyl unit with a thiadiazole-carbamoyl group. Key differences:

  • Molecular Weight : The thiadiazole analog has a molecular weight of 369.4 g/mol , while the target compound’s larger benzooxazole and carbamothioyl groups likely increase its molecular weight.
  • Synthetic Applications : Thiadiazole derivatives are used in drug discovery (e.g., antimicrobial agents), whereas benzooxazole derivatives (e.g., from ) are employed in heterocyclic synthesis and photo-protecting groups .

Electronic and Photophysical Properties

  • ΔEST and TADF: BOX derivatives achieve small ΔEST (<0.1 eV) due to donor-acceptor spatial separation . The target compound’s carbamothioyl group may disrupt conjugation, increasing ΔE_ST compared to BOX.
  • Emission Profiles : 4-TBOPO’s blue emission () suggests benzooxazole’s role in tuning optoelectronic properties. The target compound’s emission spectrum is unreported but may redshift due to extended conjugation from the carbamothioyl group.

Pharmacological Potential ()

Methyl 4-((3-(6,7-dimethoxy-2-(methylamino)quinazolin-4-yl)phenyl)carbamoyl)benzoate (Lotamilast) is a PDE4 inhibitor with anti-inflammatory applications . The target compound’s carbamothioyl group may confer distinct binding affinities compared to Lotamilast’s quinazoline moiety.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-(((4-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)carbamoyl)benzoate, and how can purity be maximized?

Synthesis typically involves multi-step reactions:

Formation of the benzo[d]oxazole core : React 4-aminophenol with cyanogen bromide or thiourea derivatives to generate the benzo[d]oxazol-2-ylphenyl intermediate .

Carbamothioyl introduction : Treat the intermediate with thiophosgene or isothiocyanate reagents to form the carbamothioyl group .

Esterification : Couple with methyl 4-(chlorocarbonyl)benzoate under anhydrous conditions (e.g., DCM, triethylamine) .
Purity optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the benzo[d]oxazole, carbamothioyl, and ester moieties. Key signals include δ 8.2–8.5 ppm (aromatic protons) and δ 170–175 ppm (ester carbonyl) .
  • FT-IR : Peaks at ~1670 cm1^{-1} (C=O ester), ~1250 cm1^{-1} (C=S), and ~3400 cm1^{-1} (N-H stretch) .
  • Mass Spectrometry : ESI-MS (positive mode) to verify molecular ion [M+H]+^+ at m/z ≈ 436.4 .

Q. What initial bioactivity screenings are recommended for this compound?

  • Anticancer assays : MTT or SRB assays against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, given structural similarity to known benzo[d]oxazole antitumor agents .
  • Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) or topoisomerases using fluorescence-based kits .

Q. How should researchers handle stability and storage of this compound?

  • Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis of the ester and carbamothioyl groups .
  • Stability monitoring : Perform periodic HPLC analysis to detect degradation (e.g., ester hydrolysis products) .
  • Incompatibilities : Avoid strong acids/bases, oxidizing agents, and high humidity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Substituent modification :
    • Replace the methyl ester with ethyl or tert-butyl esters to assess solubility effects.
    • Introduce electron-withdrawing groups (e.g., -NO2_2) on the benzo[d]oxazole to enhance electrophilicity .
  • Bioisosteric replacement : Swap the carbamothioyl group with carbamoyl or sulfonamide groups to compare potency .
  • Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical binding features .

Q. What computational strategies are effective for predicting target interactions?

  • Molecular docking : Dock into ATP-binding pockets of kinases (PDB: 1M17) or DNA gyrase (PDB: 1KZN) using AutoDock Vina .
  • MD simulations : Run 100-ns simulations (AMBER force field) to evaluate binding stability and conformational changes .
  • ADMET prediction : Use SwissADME to assess bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Q. How should researchers address contradictory bioactivity data across studies?

  • Orthogonal assays : Validate anticancer activity using both viability (MTT) and apoptosis assays (Annexin V/PI staining) .
  • Dose-response analysis : Perform IC50_{50} titrations (0.1–100 µM) to rule out false positives from cytotoxicity thresholds .
  • Batch variability control : Ensure synthetic consistency via NMR and LC-MS for each experimental replicate .

Q. What strategies optimize selectivity to reduce off-target effects?

  • Kinome-wide profiling : Use Eurofins’ KinaseProfiler screen to identify off-target kinase interactions .
  • Proteomic pull-down assays : Incubate with HEK293 cell lysates and identify binding partners via LC-MS/MS .
  • Selective pressure : Design analogs with bulkier substituents (e.g., isopropyl groups) to sterically block non-target binding .

Q. How can metabolic pathways and degradation products be characterized?

  • In vitro metabolism : Incubate with human liver microsomes (HLMs) and analyze metabolites via UPLC-QTOF .
  • Degradation studies : Expose to simulated gastric fluid (pH 2) or plasma (pH 7.4) for 24 hours; monitor via HPLC .
  • Toxicophore identification : Use DEREK Nexus to predict reactive metabolites (e.g., epoxides) .

Q. What experimental designs are robust for in vivo efficacy studies?

  • Xenograft models : Implant MCF-7 cells into NOD/SCID mice; administer 10–50 mg/kg compound daily (oral gavage) .
  • PK/PD analysis : Measure plasma concentration (LC-MS) and tumor volume weekly for 4 weeks .
  • Toxicity endpoints : Monitor liver enzymes (ALT/AST) and body weight to assess tolerability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.